Fenoxaprop
Overview
Description
Fenoxaprop-ethyl is an aryloxyphenoxypropionate herbicide. It is a proprietary combination of nitrate and L-arginine that provides the beneficial cardiovascular effects of nitrates . It has been widely used in paddy fields .
Synthesis Analysis
Fenoxaprop-P-ethyl inhibits acetyl coenzyme A carboxylase (ACCase) and blocks the synthesis of fatty acids and growth of weeds . Degradation of Fenoxaprop-P-ethyl seems to be mainly hydrolysis to fenoxaprop-P .
Molecular Structure Analysis
The chemical formula of Fenoxaprop-ethyl is C18H16ClNO5 . It is a racemic mixture, containing equal amounts of fenoxaprop-P-ethyl (R-enantiomer) and fenoxaprop-M-ethyl (S-enantiomer) .
Chemical Reactions Analysis
Fenoxaprop-P-ethyl exhibited high acute and developmental toxicity in zebrafish embryos . The half-life of Fenoxaprop-P-ethyl in wheat plants and soil was 1.50, 2.36 days in Beijing, and 2.28, 1.79 days in Hubei, respectively .
Physical And Chemical Properties Analysis
Fenoxaprop-ethyl is a racemic mixture, containing equal amounts of fenoxaprop-P-ethyl (R-enantiomer) and fenoxaprop-M-ethyl (S-enantiomer) .
Scientific Research Applications
Specific Scientific Field
This application falls under the field of Agronomy and Weed Science .
Summary of the Application
Fenoxaprop-P-ethyl is used in studies investigating herbicide resistance in weeds, specifically Alopecurus japonicus, a serious weed across China . The research focuses on understanding the resistance mechanisms to Fenoxaprop-P-ethyl in Alopecurus japonicus .
Methods of Application or Experimental Procedures
In these studies, dose-response testing is conducted to determine the resistance level of Alopecurus japonicus to Fenoxaprop-P-ethyl . High-performance liquid chromatography (HPLC) analysis is used to detect increased metabolism of Fenoxaprop-P-ethyl in the resistant population . RNA sequencing is performed to further explore the resistance mechanisms .
Results or Outcomes
The studies found that an Alopecurus japonicus population was resistant to four ACCase-inhibiting herbicides including Fenoxaprop-P-ethyl . No known resistant mutations for target-site resistance in ACCase were identified in the resistant population . Six contigs expressed highly in the resistant population causing enhanced Fenoxaprop-P-ethyl metabolism appear to be involved in Fenoxaprop-P-ethyl resistance .
Application in Non-target Site Resistance Study
Specific Scientific Field
This application is also in the field of Agronomy and Weed Science .
Summary of the Application
Fenoxaprop-P-ethyl is used in studies investigating non-target site resistance (NTSR) in Alopecurus japonicus . The research aims to identify the genes involved in NTSR to Fenoxaprop-P-ethyl .
Methods of Application or Experimental Procedures
RNA-sequencing transcriptome and enzyme activity detection are used to investigate the NTSR mechanisms and candidate genes involved in Fenoxaprop-P-ethyl resistance .
Results or Outcomes
Nine upregulated genes were identified, which were constitutively overexpressed and upregulated by Fenoxaprop-P-ethyl application in the resistant population . The activities of certain enzymes in the resistant population were significantly higher than those in the sensitive population .
Safety And Hazards
Future Directions
The emergence and spread of herbicide-resistant weeds will require farmer cooperation to successfully control them . Three GT and three ABC transporter contigs were constitutively upregulated in the R population causing enhanced fenoxaprop-P-ethyl metabolism appear to be involved in fenoxaprop-P-ethyl resistance .
properties
IUPAC Name |
2-[4-[(6-chloro-1,3-benzoxazol-2-yl)oxy]phenoxy]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO5/c1-9(15(19)20)21-11-3-5-12(6-4-11)22-16-18-13-7-2-10(17)8-14(13)23-16/h2-9H,1H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPPOHAUSNPTFAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC=C(C=C1)OC2=NC3=C(O2)C=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5058224 | |
Record name | Fenoxaprop | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5058224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fenoxaprop | |
CAS RN |
95617-09-7 | |
Record name | Fenoxaprop | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=95617-09-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fenoxaprop [ANSI] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095617097 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fenoxaprop | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5058224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (RS)-2-[4-(6-chloro-1,3-benzoxazol-2-yloxy)phenoxy]propionic acid, (RS)-2-[4-(6-chlorobenzoxazol-2-yloxy)phenoxy]propionic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FENOXAPROP | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZMB74WE9LB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.